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Compound of Interest

Compound Name: 2-Amino-6-phenylpyridine

Cat. No.: B030124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 2-Amino-6-phenylpyridine (CAS No: 39774-25-9, Molecular Formula:

C₁₁H₁₀N₂). The information presented herein is crucial for the identification, characterization,

and quality control of this important chemical entity in research and development settings. This

document details experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental

protocols and a visual workflow of the analytical process.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Amino-6-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-Amino-6-phenylpyridine
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.99 – 7.89 m - 1H Pyridine-H

7.54 – 7.39 m - 2H Phenyl-H

7.36 dt 9.4, 4.3 1H Phenyl-H

7.04 dd 7.4, 0.7 1H Pyridine-H

6.42 dd 8.2, 0.6 1H Pyridine-H

5.97 s - 2H -NH₂

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-6-phenylpyridine

Chemical Shift (δ) ppm Assignment

159.50 Pyridine C-NH₂

154.27 Pyridine C-Phenyl

139.39 Phenyl C-ipso

137.91 Pyridine CH

128.37 Phenyl CH

128.33 Phenyl CH

126.25 Phenyl CH

108.22 Pyridine CH

107.00 Pyridine CH

Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz
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Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands for 2-Amino-6-phenylpyridine

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3400 - 3250 Medium - Strong

N-H Stretch

(asymmetric &

symmetric)

Primary Amine (-NH₂)

3100 - 3000 Medium C-H Stretch
Aromatic (Pyridine &

Phenyl)

1650 - 1580 Medium - Strong N-H Bend (Scissoring) Primary Amine (-NH₂)

1600 - 1450 Medium - Strong C=C and C=N Stretch
Aromatic Rings

(Pyridine & Phenyl)

1335 - 1250 Strong C-N Stretch Aromatic Amine

900 - 675 Strong
C-H Bend (out-of-

plane)
Aromatic Rings

Note: The exact peak positions can vary based on the sample preparation method and the

physical state of the sample.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Amino-6-phenylpyridine

m/z (Mass-to-Charge
Ratio)

Ion Type Method

170.1 [M]⁺ (Calculated) -

170.1 [M]⁺ (Found) Electron Ionization (EI)

Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound like 2-Amino-6-phenylpyridine.
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A generalized workflow for spectroscopic analysis.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 2-
Amino-6-phenylpyridine.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation (Solution State):

Approximately 5-10 mg of solid 2-Amino-6-phenylpyridine was accurately weighed and

transferred to a clean, dry NMR tube.

Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) was

added to the NMR tube.

The sample was gently agitated or sonicated until the solid was completely dissolved.

The NMR tube was then placed in a spinner turbine and inserted into the NMR spectrometer.

Data Acquisition:

¹H NMR: Standard one-dimensional proton spectra were acquired. Typical parameters

included a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. The number of scans was adjusted to

achieve an adequate signal-to-noise ratio.

¹³C NMR: Standard one-dimensional carbon spectra with proton decoupling were acquired. A

larger number of scans was typically required due to the lower natural abundance of the ¹³C

isotope. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds were used.

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate

software. The processing steps included Fourier transformation, phase correction, baseline
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correction, and referencing the chemical shifts to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-6-phenylpyridine by

measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

A background spectrum of the clean, empty ATR crystal was recorded.

A small amount of the solid 2-Amino-6-phenylpyridine sample was placed directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.

A pressure arm was applied to ensure good contact between the sample and the crystal.

Data Acquisition:

The sample was scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Multiple scans (e.g., 16 or 32) were co-added to improve the signal-to-noise ratio.

The resulting spectrum was recorded as absorbance or transmittance versus wavenumber

(cm⁻¹).

Data Processing: The acquired spectrum was baseline corrected and, if necessary, ATR

corrected. The wavenumbers of the major absorption bands were identified and correlated with

known vibrational frequencies of functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of 2-Amino-6-phenylpyridine.
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Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer

(GC-MS) or a direct insertion probe system, with an Electron Ionization (EI) source.

Sample Introduction:

For a solid sample, a direct insertion probe can be used. A small amount of the sample is

placed on the probe tip, which is then inserted into the ion source and heated to vaporize the

sample.

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced

via a gas chromatograph.

Ionization and Analysis:

The vaporized sample molecules were bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, leading to the formation of a molecular ion ([M]⁺) and

various fragment ions.

The positively charged ions were then accelerated into the mass analyzer.

The mass analyzer separated the ions based on their mass-to-charge ratio (m/z).

A detector recorded the abundance of each ion at a specific m/z value.

Data Processing: The resulting mass spectrum, a plot of relative ion abundance versus m/z,

was generated. The peak with the highest m/z value, corresponding to the intact molecule with

one electron removed, was identified as the molecular ion peak. The fragmentation pattern was

analyzed to provide further structural information.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-phenylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030124#spectroscopic-data-of-2-amino-6-
phenylpyridine-nmr-ir-mass]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b030124#spectroscopic-data-of-2-amino-6-phenylpyridine-nmr-ir-mass
https://www.benchchem.com/product/b030124#spectroscopic-data-of-2-amino-6-phenylpyridine-nmr-ir-mass
https://www.benchchem.com/product/b030124#spectroscopic-data-of-2-amino-6-phenylpyridine-nmr-ir-mass
https://www.benchchem.com/product/b030124#spectroscopic-data-of-2-amino-6-phenylpyridine-nmr-ir-mass
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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